Magnesium ATP

Vue d'ensemble

Description

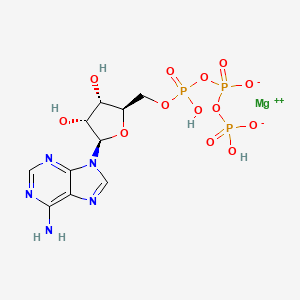

Magnesium adenosine triphosphate (Magnesium ATP) is a complex formed by the binding of magnesium ions (Mg²⁺) to adenosine triphosphate (ATP). This compound plays a crucial role in various biological processes, including energy transfer, enzyme activation, and cellular signaling. This compound is essential for the stability and function of ATP, the primary energy currency of cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium ATP can be synthesized by combining magnesium salts with ATP in an aqueous solution. The reaction typically involves the use of magnesium chloride or magnesium sulfate as the magnesium source. The ATP is dissolved in water, and the magnesium salt is added slowly while maintaining the pH between 7.0 and 8.0 to ensure optimal binding of magnesium ions to ATP .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where ATP is extracted from microbial cultures. The extracted ATP is then purified and combined with magnesium salts under controlled conditions to form this compound. The final product is subjected to rigorous quality control to ensure its purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation. Hydrolysis of this compound results in the release of energy, which is utilized in various cellular processes. Phosphorylation reactions involve the transfer of phosphate groups to other molecules, a critical step in many metabolic pathways .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include water, enzymes like ATPases, and other nucleotides. The reactions typically occur under physiological conditions, with temperatures ranging from 25°C to 37°C and pH levels between 6.5 and 8.0 .

Major Products Formed: The major products formed from the hydrolysis of this compound are adenosine diphosphate (ADP) and inorganic phosphate (Pi). In phosphorylation reactions, the products vary depending on the specific substrate being phosphorylated .

Applications De Recherche Scientifique

Biochemical Role of Magnesium ATP

Energy Transfer

Mg-ATP is essential for energy transfer within cells. The magnesium ion stabilizes the ATP molecule, making it biologically active and facilitating its role as the primary energy currency in cellular processes. Studies have shown that ATP must bind to a magnesium ion to exert its biological functions, including phosphorylation reactions that are vital for metabolic pathways .

Nucleic Acid Interactions

Magnesium ions are critical for the stability of nucleic acids. They enhance the structural integrity of DNA and RNA by stabilizing their phosphate backbones, which is essential for various enzymatic reactions involving nucleic acids . For instance, many enzymes that interact with nucleic acids require Mg-ATP for their catalytic activities .

Research Applications

Bioenergetics Studies

Recent research has employed advanced techniques like Liquid-Jet Photoemission Spectroscopy to investigate the interactions between Mg-ATP and magnesium ions in aqueous solutions. This research provides insights into the electronic structure of ATP and its complexes with magnesium, which is pivotal for understanding phosphorylation and dephosphorylation mechanisms .

Enzyme Mechanisms

Research involving the hepatitis C virus helicase has highlighted how Mg-ATP facilitates nucleic acid unwinding through ATP hydrolysis. The binding of magnesium ions to ATP enhances the efficiency of this process, demonstrating its importance in viral replication mechanisms .

Therapeutic Applications

Cardiovascular Health

Magnesium deficiency has been linked to decreased intracellular ATP levels, which may contribute to various cardiovascular diseases. Studies suggest that maintaining adequate magnesium levels can support ATP synthesis and improve heart function, indicating potential therapeutic applications in managing cardiovascular conditions .

Muscle Function and Aging

Research indicates that magnesium plays a significant role in muscle integrity and energy production, particularly in aging populations. Supplementation with magnesium has been shown to enhance muscle performance by improving ATP availability during physical exertion . This has implications for developing strategies to combat sarcopenia (age-related muscle loss).

Case Studies

Mécanisme D'action

Magnesium ATP exerts its effects by stabilizing the structure of ATP and enhancing its binding affinity to various enzymes. The magnesium ion coordinates with the phosphate groups of ATP, facilitating the transfer of phosphate groups in phosphorylation reactions. This coordination is crucial for the proper functioning of ATP-dependent enzymes and the efficient transfer of energy within cells .

Comparaison Avec Des Composés Similaires

Calcium ATP: Similar to Magnesium ATP, Calcium ATP involves the binding of calcium ions to ATP.

Sodium ATP: Sodium ATP is another analogous compound where sodium ions bind to ATP.

Uniqueness of this compound: this compound is unique due to its widespread involvement in cellular metabolism and its essential role in stabilizing ATP. The specific coordination geometry of magnesium ions with ATP makes it particularly effective in facilitating enzymatic reactions and energy transfer processes .

Activité Biologique

Magnesium ATP (Mg-ATP) is a crucial biochemical compound that plays a significant role in various biological activities, primarily through its involvement in energy metabolism, enzymatic reactions, and cellular signaling. This article provides a detailed exploration of the biological activity of Mg-ATP, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is formed when magnesium ions (Mg²⁺) bind to adenosine triphosphate (ATP), stabilizing the ATP molecule and facilitating its biological functions. This complex is essential for numerous biochemical processes, including:

- Energy Transfer : Mg-ATP serves as the primary energy currency in cells, enabling energy transfer for metabolic processes.

- Enzymatic Reactions : It acts as a cofactor for over 600 enzymatic reactions, including those involved in DNA and RNA synthesis, protein synthesis, and muscle contraction .

- Cell Signaling : Mg-ATP is involved in signal transduction pathways that regulate various cellular functions.

Interaction with Magnesium Ions

The interaction between ATP and magnesium ions is critical for ATP's stability and function. Recent studies have utilized advanced techniques such as Liquid-Jet Photoemission Spectroscopy (LJ-PES) to analyze these interactions in aqueous solutions. The findings indicate:

- Site-Specific Interactions : Magnesium ions interact with different phosphate groups of ATP, influencing its electronic structure and stability .

- Role in Phosphorylation : These interactions are vital for phosphorylation and dephosphorylation reactions, which are central to energy transfer processes in biological systems .

Key Studies on this compound

- Study on Muscle Integrity :

- ATP Synthase Mechanism :

- Magnesium Dynamics :

Table 1: Effects of Magnesium Supplementation on Muscle Performance

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| Kass & Poeira (2015) | 13 normotensive subjects | 300 mg Mg citrate | 17.7% increase in bench press performance |

| Martinez et al. (2017) | 24 basketball players | 400 mg Mg lactate | Stabilized muscle damage markers |

| Zajac et al. (2020) | 16 elite soccer players | 500 mg Mg creatine chelate | Improved sprint performance |

Table 2: Role of Magnesium in Enzymatic Reactions

| Enzyme Reaction | Role of Mg-ATP |

|---|---|

| DNA Synthesis | Acts as a substrate |

| Protein Synthesis | Serves as an energy donor |

| Muscle Contraction | Essential for actin-myosin interaction |

Case Studies

-

Magnesium Supplementation in Athletes :

- A randomized controlled trial showed that magnesium supplementation improved athletic performance metrics among elite athletes, indicating its importance in energy metabolism during high-intensity exercise.

- Impact on Bone Health :

Propriétés

Numéro CAS |

1476-84-2 |

|---|---|

Formule moléculaire |

C10H16MgN5O13P3 |

Poids moléculaire |

531.49 g/mol |

Nom IUPAC |

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

Clé InChI |

KLHMIKHPGKEVJX-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |

Key on ui other cas no. |

1476-84-2 |

Pictogrammes |

Irritant |

Synonymes |

Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.